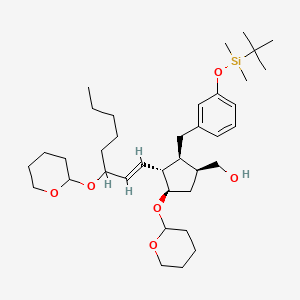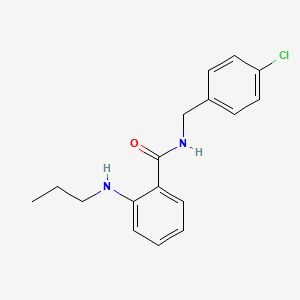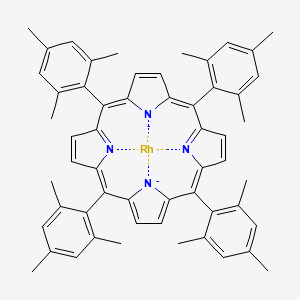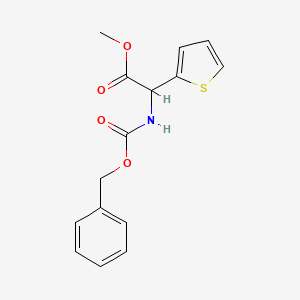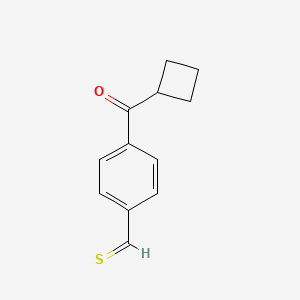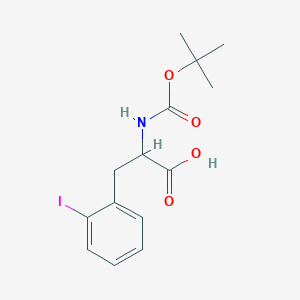
2-((tert-Butoxycarbonyl)amino)-3-(2-iodophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-2-Iodo-D-Phenylalanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-iodophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. It is characterized by the presence of an iodine atom at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is primarily used in peptide synthesis and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-2-Iodo-D-Phenylalanine typically involves the iodination of Boc-protected phenylalanine. One common method is the reaction of Boc-D-phenylalanine with iodine in the presence of a suitable oxidizing agent, such as sodium iodate or hydrogen peroxide, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of Boc-2-Iodo-D-Phenylalanine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Boc-2-Iodo-D-Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common for this compound.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Substitution: Formation of various substituted phenylalanine derivatives.
Deprotection: Formation of 2-Iodo-D-Phenylalanine.
Scientific Research Applications
Boc-2-Iodo-D-Phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins, allowing for the incorporation of iodine-labeled phenylalanine residues.
Radiolabeling: The iodine atom can be used for radiolabeling, making it useful in imaging studies and tracer experiments.
Drug Development: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of Boc-2-Iodo-D-Phenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The iodine atom can participate in various interactions, such as halogen bonding, which can influence the biological activity of the resulting peptides. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
Boc-4-Iodo-D-Phenylalanine: Similar structure but with the iodine atom at the para position.
Boc-D-Phenylalanine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-D-Phenylalanine: Lacks the Boc protecting group, making it more reactive but less suitable for peptide synthesis.
Uniqueness
Boc-2-Iodo-D-Phenylalanine is unique due to the combination of the Boc protecting group and the iodine atom. This combination allows for selective reactions and incorporation into peptides while maintaining stability during synthesis. The iodine atom also provides opportunities for radiolabeling and other specialized applications .
Properties
Molecular Formula |
C14H18INO4 |
|---|---|
Molecular Weight |
391.20 g/mol |
IUPAC Name |
3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
CAPUJMUOMAUNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13096575.png)
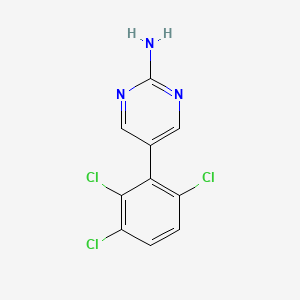
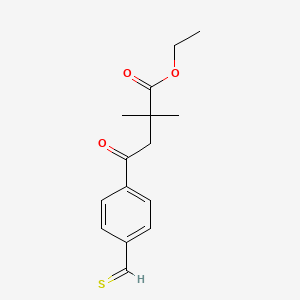
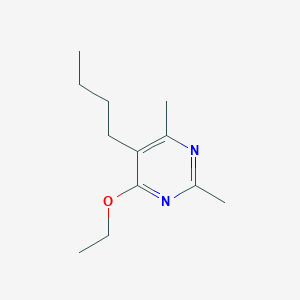
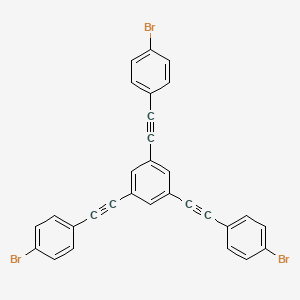
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)
